Sodium formononetin-3'-sulfonate
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Overview
Description
Sodium formononetin-3'-sulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a hydroxy group, and a methoxybenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate typically involves multiple stepsThe reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium formononetin-3'-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxybenzenesulfonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the chromen-4-one core can produce dihydro derivatives .
Scientific Research Applications
Sodium formononetin-3'-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Mechanism of Action
The mechanism by which sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxybenzenesulfonate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The chromen-4-one core can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 5-(8-(((2-carboxyethyl)amino)methyl)-7-hydroxy-4-oxo-4H-chromen-3-yl)-2-hydroxybenzenesulfonate: This compound shares a similar chromen-4-one core but has different substituents, leading to distinct chemical properties and applications.
Sodium 2-hydroxy-5-(7-hydroxy-4-oxo-4H-chromen-3-yl)benzenesulfonate:
Uniqueness
Sodium formononetin-3'-sulfonate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFDNOYSDRFHOA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NaO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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